REACTION_CXSMILES
|
Cl.[CH2:2]([N:9]1[C:17]2[C:16](=[O:18])[NH:15][C:14](N)=[N:13][C:12]=2[N:11]=[CH:10]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.N([O-])=[O:21].[Na+]>O.C(O)(=O)C>[CH2:2]([N:9]1[C:17]2[C:16](=[O:18])[NH:15][C:14](=[O:21])[NH:13][C:12]=2[N:11]=[CH:10]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
35.9 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)N1C=NC=2N=C(NC(C12)=O)N
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
807 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
35.88 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 50° C.
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was filtered off with suction
|
Type
|
WASH
|
Details
|
washed with water on the suction
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |